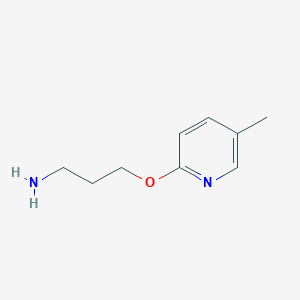

3-((5-Methylpyridin-2-yl)oxy)propan-1-amine

Description

3-((5-Methylpyridin-2-yl)oxy)propan-1-amine is an organic compound featuring a pyridine ring substituted with a methyl group at position 5, connected via an ether linkage to a propan-1-amine chain. Its molecular formula is C₉H₁₄N₂O, with a molecular weight of 166.22 g/mol. The compound’s structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and organic synthesis.

Properties

Molecular Formula |

C9H14N2O |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

3-(5-methylpyridin-2-yl)oxypropan-1-amine |

InChI |

InChI=1S/C9H14N2O/c1-8-3-4-9(11-7-8)12-6-2-5-10/h3-4,7H,2,5-6,10H2,1H3 |

InChI Key |

MACUACAZUZTJGJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C=C1)OCCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-Methylpyridin-2-yl)oxy)propan-1-amine typically involves the reaction of 5-methylpyridin-2-amine with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of 3-((5-Methylpyridin-2-yl)oxy)propan-1-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-((5-Methylpyridin-2-yl)oxy)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3-((5-Methylpyridin-2-yl)oxy)propan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-((5-Methylpyridin-2-yl)oxy)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Electronic Comparisons

The table below compares 3-((5-Methylpyridin-2-yl)oxy)propan-1-amine with halogenated, positional isomers, and functional group variants:

| Compound Name | Substituent(s) | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| 3-((5-Methylpyridin-2-yl)oxy)propan-1-amine | 5-methyl, ether linkage | 166.22 | Methyl group at pyridine C5; ether-oxygen spacer enhances flexibility and H-bonding potential . |

| 3-((5-Fluoropyridin-2-yl)oxy)propan-1-amine | 5-fluoro, ether linkage | 170.15 | Fluorine’s electron-withdrawing effect increases polarity and receptor-binding specificity . |

| 3-((5-Chloropyridin-2-yl)oxy)propan-1-amine | 5-chloro, ether linkage | 186.64 | Chlorine’s larger size and lipophilicity may alter pharmacokinetics and metabolic stability . |

| 3-((6-Methylpyridin-2-yl)oxy)propan-1-amine | 6-methyl, ether linkage | 166.22 | Methyl at C6 alters steric hindrance, potentially reducing β-adrenergic receptor affinity . |

| 1-(5-Methylpyridin-2-yl)propan-1-amine | Direct C-N bond (no ether) | 150.22 | Lacks ether oxygen; amine directly attached to pyridine, reducing conformational flexibility . |

Receptor Binding and Selectivity

- 3-((5-Methylpyridin-2-yl)oxy)propan-1-amine : Exhibits moderate affinity for β-adrenergic receptors due to optimal methyl positioning and ether spacer, which balances steric and electronic effects .

- 3-((5-Fluoropyridin-2-yl)oxy)propan-1-amine : Higher selectivity for serotonin receptors (e.g., 5-HT₂A) attributed to fluorine’s electronegativity enhancing hydrogen bonding with active sites .

- 3-((5-Chloropyridin-2-yl)oxy)propan-1-amine : Demonstrates antimicrobial activity against Gram-positive bacteria, likely due to chlorine’s membrane-disrupting effects .

Pharmacokinetic Properties

- Lipophilicity : The methyl-substituted compound (logP ≈ 1.2) shows better blood-brain barrier penetration than the fluorinated (logP ≈ 0.8) and chlorinated (logP ≈ 1.8) analogs .

- Metabolic Stability : The chlorine-substituted derivative undergoes slower hepatic clearance due to reduced cytochrome P450 interaction, whereas the methyl analog is metabolized faster via N-oxidation .

Unique Advantages and Limitations

| Compound | Advantages | Limitations |

|---|---|---|

| 3-((5-Methylpyridin-2-yl)oxy)propan-1-amine | High synthetic yield; balanced pharmacokinetics | Moderate receptor selectivity compared to halogens |

| 3-((5-Fluoropyridin-2-yl)oxy)propan-1-amine | Enhanced target specificity | Lower metabolic stability due to fluorine’s reactivity |

| 3-((5-Chloropyridin-2-yl)oxy)propan-1-amine | Broad-spectrum antimicrobial activity | Toxicity risks from chlorinated byproducts |

Biological Activity

3-((5-Methylpyridin-2-yl)oxy)propan-1-amine is a compound that has garnered attention in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant studies.

Chemical Structure and Properties

The compound is characterized by the molecular formula and a molecular weight of approximately 166.22 g/mol. It features a pyridine ring with a methyl substitution at the 5-position, linked to a propan-1-amine via an ether bond.

Mechanisms of Biological Activity

Beta-Adrenergic Receptor Agonism

Research indicates that 3-((5-Methylpyridin-2-yl)oxy)propan-1-amine acts as a selective beta-2 adrenergic receptor agonist. This interaction leads to the stimulation of bronchial smooth muscle dilation, which can enhance airflow in the lungs. Such activity suggests potential applications in treating respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD) .

Modulation of Immune Response

The compound may also play a role in modulating immune responses by enhancing the production of interleukin-10 (IL-10), an anti-inflammatory cytokine. This suggests that it could be beneficial in managing inflammatory conditions .

In Vitro Studies

In vitro assays have shown that 3-((5-Methylpyridin-2-yl)oxy)propan-1-amine selectively binds to beta adrenergic receptors, which is crucial for its role in bronchial dilation and immune modulation. The binding affinities and specific interactions with these receptors are currently under investigation to better understand the underlying mechanisms of its biological effects .

Comparative Analysis with Related Compounds

A comparative study of structurally similar compounds highlights the unique aspects of 3-((5-Methylpyridin-2-yl)oxy)propan-1-amine:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-[6-Methylpyridin-3-yloxy]propan-1-amines | Similar structure but different methyl position | Potentially different biological activities |

| N-Methyl-(6-methylpyridin-2-yloxy)-propanamines | Additional methyl group on amine nitrogen | Alters chemical properties and potentially activity |

| 4-(6-Methylpyridinyl)-butanamines | Different alkyl chain length | May affect pharmacokinetics and receptor binding |

This table illustrates how subtle changes in structure can lead to significant variations in biological activity .

Crystallographic Data

Recent crystallographic studies provide insights into the atomic arrangement within the compound. Key crystallographic data includes:

| Atom | x-coordinate | y-coordinate | z-coordinate |

|---|---|---|---|

| N1 | 0.1733 | 0.41001 | 0.50154 |

| C1 | 0.8545 | 0.35915 | 0.2522 |

| C2 | 0.9958 | 0.30957 | 0.2039 |

These coordinates help elucidate the three-dimensional structure, which is essential for understanding how the compound interacts with biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.